N-[2-amino-2-(4-propan-2-ylphenyl)ethyl]-3-(hydroxymethyl)benzamide
Description
N-[2-amino-2-(4-propan-2-ylphenyl)ethyl]-3-(hydroxymethyl)benzamide is a complex organic compound with a unique structure that combines an amino group, a benzamide moiety, and a hydroxymethyl group
Properties
IUPAC Name |
N-[2-amino-2-(4-propan-2-ylphenyl)ethyl]-3-(hydroxymethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-13(2)15-6-8-16(9-7-15)18(20)11-21-19(23)17-5-3-4-14(10-17)12-22/h3-10,13,18,22H,11-12,20H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKLHVJQNIITLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC(=C2)CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-amino-2-(4-propan-2-ylphenyl)ethyl]-3-(hydroxymethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the appropriate benzaldehyde derivative, which undergoes a series of reactions including amination, reduction, and acylation to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and optimized for efficiency. The use of continuous flow reactors can also be considered to enhance the scalability and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-amino-2-(4-propan-2-ylphenyl)ethyl]-3-(hydroxymethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid, while reduction of a nitro group would yield an amine.
Scientific Research Applications
N-[2-amino-2-(4-propan-2-ylphenyl)ethyl]-3-(hydroxymethyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-amino-2-(4-propan-2-ylphenyl)ethyl]-3-(hydroxymethyl)benzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzamide moiety can interact with enzymes or receptors. These interactions can modulate biological pathways and lead to various effects, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- N-[2-amino-2-(4-methylphenyl)ethyl]-3-(hydroxymethyl)benzamide
- N-[2-amino-2-(4-ethylphenyl)ethyl]-3-(hydroxymethyl)benzamide
Uniqueness
N-[2-amino-2-(4-propan-2-ylphenyl)ethyl]-3-(hydroxymethyl)benzamide is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that are not observed in similar compounds, making it a valuable target for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
